



# **Application Notes and Protocols for Evaluating FAPi-46 Uptake in Bone Metastases**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FAPi-46  |           |
| Cat. No.:            | B8146395 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumor types, including bone metastases.[1][2] FAP expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1] FAP inhibitors (FAPi) labeled with positron-emitting radionuclides, such as Gallium-68 ([68Ga]Ga-**FAPI-46**), have demonstrated high tumor uptake and excellent image contrast in positron emission tomography/computed tomography (PET/CT) scans.[1][3] This makes [68Ga]Ga-**FAPI-46** PET/CT a promising tool for the detection and characterization of bone metastases, potentially offering advantages over standard-of-care imaging modalities like [18F]FDG PET/CT. These application notes provide a detailed method for evaluating [68Ga]Ga-FAPI-46 uptake in bone metastases.

# **Experimental Protocols** [68Ga]Ga-FAPI-46 PET/CT Imaging Protocol

This protocol outlines the procedure for performing [68Ga]Ga-FAPI-46 PET/CT scans for the evaluation of bone metastases.

#### 1. Patient Preparation:



- No specific patient preparation such as fasting is required. Patients should be well-hydrated.
- Obtain informed consent from the patient.
- Review patient's clinical history, including any prior imaging and treatments.
- 2. Radiotracer Administration:
- Administer an intravenous injection of approximately 148-177 MBq of [68Ga]Ga-FAPI-46.
- The injection should be followed by a saline flush to ensure complete administration of the radiotracer.
- 3. PET/CT Image Acquisition:
- Imaging can be performed as early as 10 minutes post-injection. Dual-time-point imaging at approximately 10 minutes and 60 minutes post-injection can also be performed to assess tracer kinetics.
- A standard PET/CT scan protocol should be followed, typically acquiring images from the skull base to the mid-thigh.
- A low-dose CT scan is acquired for attenuation correction and anatomical localization.
- 4. Image Reconstruction and Analysis:
- PET images are reconstructed using standard iterative reconstruction algorithms.
- The reconstructed images should be corrected for attenuation, scatter, and decay.
- The resulting PET, CT, and fused PET/CT images are reviewed for areas of abnormal [68Ga]Ga-FAPI-46 uptake.

## **Quantitative Data Analysis**

Quantitative analysis of [68Ga]Ga-**FAPI-46** uptake in bone metastases allows for objective assessment and comparison. Key metrics include:



- Maximum Standardized Uptake Value (SUVmax): This is the highest pixel value within a
  region of interest (ROI) drawn around a lesion, normalized to the injected dose and patient's
  body weight. It is a widely used semi-quantitative measure of tracer uptake.
- Tumor-to-Background Ratio (TBR): This ratio compares the SUVmax of a lesion to the mean SUV of a background reference tissue (e.g., gluteal muscle or mediastinal blood pool). TBR can provide improved contrast and may be more robust than SUVmax alone.

#### Procedure for Quantitative Analysis:

- Identify bone metastases on the fused PET/CT images.
- Draw a 3D region of interest (ROI) around the entirety of each bone lesion.
- The software will automatically calculate the SUVmax within the defined ROI.
- Draw a reference ROI in a representative area of normal background tissue (e.g., gluteal muscle).
- Calculate the TBR by dividing the SUVmax of the lesion by the mean SUV of the background tissue.

## **Quantitative Data Summary**

The following table summarizes representative quantitative data for [68Ga]Ga-**FAPI-46** uptake in bone metastases compared to other tissues, compiled from published studies.



| Tissue/Lesion Type             | Tracer            | Median SUVmax | Reference |
|--------------------------------|-------------------|---------------|-----------|
| Bone Metastases                | [68Ga]Ga-FAPI-46  | 5.8 - 13.7    |           |
| Bone Metastases                | [68Ga]Ga-FAPI-RGD | 16.2          |           |
| Primary Tumors                 | [68Ga]Ga-FAPI-46  | 12.76         | •         |
| Lymph Node<br>Metastases       | [68Ga]Ga-FAPI-46  | 10.6          | •         |
| Liver Metastases               | [68Ga]Ga-FAPI-46  | 4.4           | <u>.</u>  |
| Lung Metastases                | [68Ga]Ga-FAPI-46  | 3.9           | •         |
| Gluteal Muscle<br>(Background) | [68Ga]Ga-FAPI-46  | ~0.5-1.0      | •         |
| Liver (Normal)                 | [68Ga]Ga-FAPI-46  | ~1.0-2.0      | •         |
| Mediastinum (Blood<br>Pool)    | [68Ga]Ga-FAPI-46  | ~1.5-2.5      | •         |

## **Visualizations**



## Experimental Workflow for FAPi-46 PET/CT in Bone Metastases



Click to download full resolution via product page

Caption: Workflow for FAPi-46 PET/CT imaging and analysis in bone metastases.



### Conceptual Signaling of FAP Activation in Bone Metastasis Microenvironment



Click to download full resolution via product page

Caption: FAP activation in the bone metastasis microenvironment leading to a PET signal.



## Conclusion

The use of [68Ga]Ga-**FAPI-46** PET/CT represents a significant advancement in the imaging of bone metastases. Its ability to target FAP expression in the tumor microenvironment provides high sensitivity and specificity for lesion detection. The protocols and quantitative methods described in these application notes offer a standardized approach for researchers and clinicians to evaluate **FAPi-46** uptake, which can aid in clinical trial design, drug development, and ultimately, patient management. Further research and standardization of these methods will continue to refine the role of **FAPi-46** imaging in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Development of Fibroblast Activation Protein—Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating FAPi-46
  Uptake in Bone Metastases]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8146395#method-for-evaluating-fapi-46-uptake-in-bone-metastases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com